4,6-Dichloro-2-(methylthio)-5-pyrimidineamine
Overview
Description
“4,6-Dichloro-2-(methylthio)-5-pyrimidineamine” is a compound useful in organic synthesis . It has an empirical formula of C5H4Cl2N2S and a molecular weight of 195.07 . This compound reacts with (η5-C5H5)Fe(CO)2 to form monometallic and bimetallic complexes .
Synthesis Analysis
The synthesis of this compound involves several steps. One method starts from diethyl malonate, which undergoes nitrification, cyclization, methylation, and chlorination to produce this compound . Another method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CSc1nc(Cl)cc(Cl)n1
. The InChI representation is 1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3
.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 135-136 °C/14 mmHg (lit.) and a melting point of 38-42 °C (lit.) . It has an assay of 98% .
Scientific Research Applications
Antitumor Properties
4,6-Dichloro-2-(methylthio)-5-pyrimidineamine has been studied for its potential in antitumor applications. Grigoryan et al. (2008) synthesized various pyrimidines using 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines, revealing their antitumor properties through subsequent studies (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).
Nonlinear Optical Material
Murthy et al. (2019) synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP) from 4,6-dichloro-2-(methylthio)pyrimidine, analyzing its molecular structure, spectroscopic signatures, and nonlinear optical properties. This research highlighted its potential as a nonlinear optical material useful in optical limiting and switching devices (Murthy, Valverde, Suneetha, Armaković, Armaković, Rani, & Naidu, 2019).
Synthesis of Cyanopyrimidines
Kalogirou and Koutentis (2019) demonstrated the conversion of 4,6-dichloro-2-(methylthio)pyrimidine into various cyanopyrimidines, a process that contributes to the field of organic synthesis and chemical intermediates (Kalogirou & Koutentis, 2019).
Pyrimidin-4-ols Synthesis
Research by Harnden and Hurst (1990) involved synthesizing pyrimidin-4-ols with 5-nitrogen functionality, using 4,6-dichloro-2-(methylthio)pyrimidine as a starting material. This study contributes to the development of new chemical compounds with potential pharmaceutical applications (Harnden & Hurst, 1990).
Synthesis of Pyrrolo[3,2-d]pyrimidin-7-one Oxides
Čikotienė, Pudziuvelyte, and Brukštus (2008) reported the synthesis of pyrrolo[3,2-d]pyrimidin-7-one oxides using 4,6-dichloro-2-methylthio-5-nitropyrimidine. This research is significant in organic chemistry, particularly in the synthesis of heterocyclic compounds (Čikotienė, Pudziuvelyte, & Brukštus, 2008).
Crystal Structure Analysis
Balasubramani, Muthiah, and Lynch (2007) conducted crystal structure analysis of pyrimethamine and aminopyrimidine derivatives, utilizing the 4,6-dichloro-2-(methylthio)pyrimidine scaffold. Their work contributes to the understanding of molecular interactions in crystal structures (Balasubramani, Muthiah, & Lynch, 2007).
Safety and Hazards
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3S/c1-11-5-9-3(6)2(8)4(7)10-5/h8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDZQZVTGOIZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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